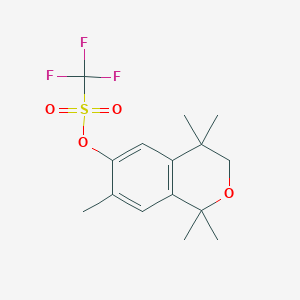
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate is a chemical compound with the molecular formula C15H19F3O4S. It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to an isochromene ring system.
Métodos De Preparación
The synthesis of (1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate typically involves the reaction of 1,1,4,4,7-pentamethyl-3H-isochromene with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions and in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents such as potassium permanganate and sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound can be used to introduce new functional groups into organic molecules .
Comparación Con Compuestos Similares
Similar compounds to (1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate include other trifluoromethanesulfonate esters and isochromene derivatives. For example:
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) methanesulfonate: Similar structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group.
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) tosylate: Similar structure but with a tosylate group instead of a trifluoromethanesulfonate group.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct reactivity and properties compared to other sulfonate esters.
Propiedades
Número CAS |
786690-11-7 |
|---|---|
Fórmula molecular |
C15H19F3O4S |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C15H19F3O4S/c1-9-6-11-10(13(2,3)8-21-14(11,4)5)7-12(9)22-23(19,20)15(16,17)18/h6-7H,8H2,1-5H3 |
Clave InChI |
XMFLPEXCIIJGQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1OS(=O)(=O)C(F)(F)F)C(COC2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


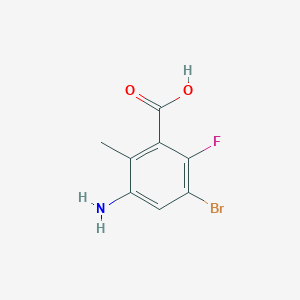
![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)



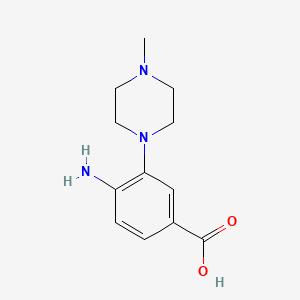
![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-C]pyridine-1-carboxylate](/img/structure/B13921989.png)
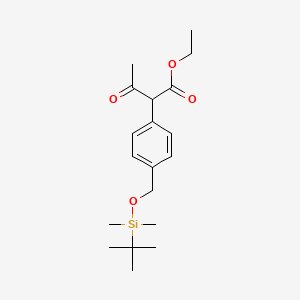
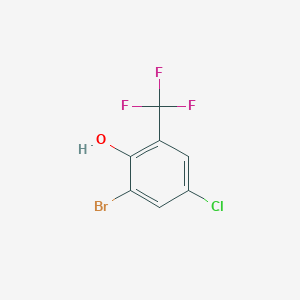

![[(4-Chlorophenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13921996.png)

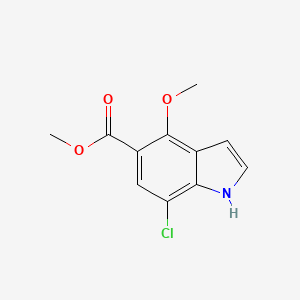
![7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13922017.png)
